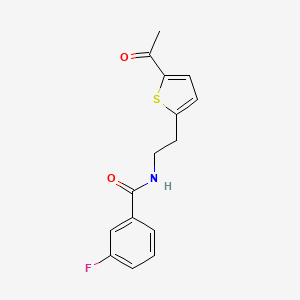
N-methylquinolin-6-amine
Vue d'ensemble
Description
“N-methylquinolin-6-amine” is a chemical compound with the CAS Number: 83407-38-9 . It has a molecular weight of 158.2 and is also known by the IUPAC name N-methyl-N-(6-quinolinyl)amine . It is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of amines, such as “N-methylquinolin-6-amine”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of “N-methylquinolin-6-amine” can be represented by the Inchi Code 1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 . The compound has a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Amines, including “N-methylquinolin-6-amine”, are known for their ability to act as weak organic bases . They can undergo a variety of reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
“N-methylquinolin-6-amine” is an oil at room temperature . As an amine, it has the ability to act as a weak organic base .Applications De Recherche Scientifique
Anticancer Agents
N-methylquinolin-6-amine has been used in the preparation of quinoline amines as anticancer agents . A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N- (quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Antibacterial Agents
Quinoline-based heterocyclic derivatives, including N-methylquinolin-6-amine, have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and were significantly more active than ampicillin .
Antimalarial Agents
Quinolines, including N-methylquinolin-6-amine, are known for their antimalarial activities . They are found in many natural products and exhibit remarkable activities as antimalarial agents .
Anti-tuberculosis Agents
Quinolines are also known for their anti-tuberculosis activities . N-methylquinolin-6-amine, being a quinoline, could potentially be used in the development of anti-tuberculosis drugs .
Anticancer Drugs
Quinoline containing anticancer drugs in the literature inhibit different target proteins . The results of structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents .
Anti-HIV Agents
Quinolines, including N-methylquinolin-6-amine, are known for their anti-HIV activities . They are found in many natural products and exhibit remarkable activities as anti-HIV agents .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Future research may focus on further exploring the biological and pharmaceutical activities of various quinoline derivatives .
Propriétés
IUPAC Name |
N-methylquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCHBBZIBFUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-6-amine | |
CAS RN |
83407-38-9 | |
| Record name | N-methylquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


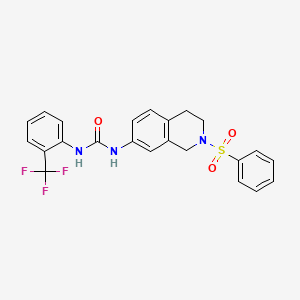
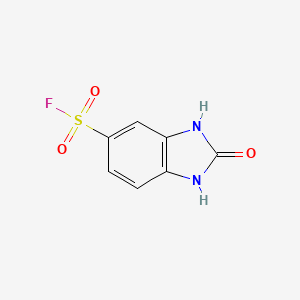
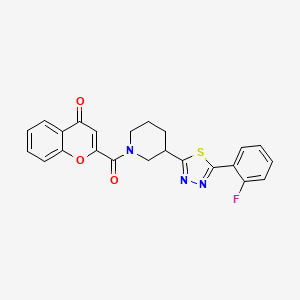
![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
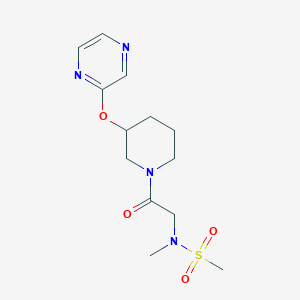
![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
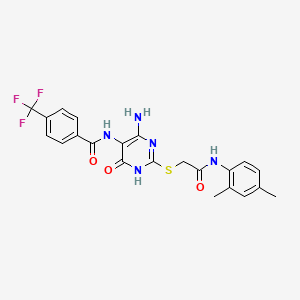
![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)
